molecular formula C23H20N4O2 B6089541 N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide

N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide

Cat. No.: B6089541
M. Wt: 384.4 g/mol
InChI Key: JJVLAXOPSIIXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural uniqueness, which allows it to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-phenylphthalazin-1-amine with 4-(2-bromoethoxy)benzene under basic conditions to form the intermediate compound. This intermediate is then reacted with N-methylacetamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-methyl-2-{4-[(4-phenylphthalazin-1-yl)amino]phenoxy}acetamide is unique due to its specific structural features, which allow it to interact with a distinct set of biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-methyl-2-[4-[(4-phenylphthalazin-1-yl)amino]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-24-21(28)15-29-18-13-11-17(12-14-18)25-23-20-10-6-5-9-19(20)22(26-27-23)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVLAXOPSIIXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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